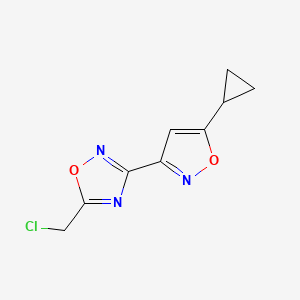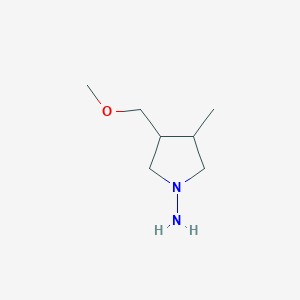![molecular formula C12H15NO2S B13428423 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13428423.png)
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thieno[2,3-b]pyrrole family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring, with a carboxylic acid group attached to the pyrrole ring. The isopentyl group at the 6-position of the pyrrole ring adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the annulation of a pyrrole ring to a thiophene derivative. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of the ester groups . Another approach includes the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as glycogen phosphorylase and histone lysine demethylase . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid: This compound has a methyl group instead of an isopentyl group at the 6-position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Lacks the isopentyl group and has different substitution patterns.
Uniqueness
The presence of the isopentyl group in 6-isopentyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
6-(3-methylbutyl)thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c1-8(2)3-5-13-10(12(14)15)7-9-4-6-16-11(9)13/h4,6-8H,3,5H2,1-2H3,(H,14,15) |
Clé InChI |
PDTVYGUKZOXOCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C(=CC2=C1SC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)


![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)


